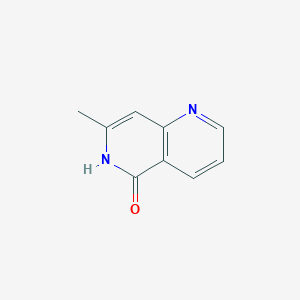
7-Methyl-1, 6-naphthyridine-5 (6H)-one
Katalognummer B8369180
Molekulargewicht: 160.17 g/mol
InChI-Schlüssel: SVXFJPJHTJQGEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US05391554
Procedure details


A mixture of 272.3 mg (2 mmol) of 2-methylnicotinamide (2) and 0.34 mL (2.2 mmol) of 95% N,N-dimethylacetamide, dimethylacetal is heated at 50° C. for 1.5 hours, then a vacuum is applied for 1 hour with heating as described above. The oil is diluted with 2 mL of dry N,N-dimethylacetamide, treated with 96 mg of 60% sodium hydride, and heated at 80° C. for 2.5 hours. The solution is treated with 70 mg more of 60% sodium hydride, heated for an addition 4.5 hours, then quenched with excess acetic acid. The mixture is concentrated at 2 mm/70° C. to leave a residual solid that is triturated in hot chloroform, then filtered through a pad of silica gel (230-400 mesh). The pad is eluted with chloroform, then acetone to collect the product. The filtrate is concentrated to a solid that is dissolved in a minimum volume of hot water. The solution is stored at 5° C. for 2 weeks, and the precipitated solids are collected by filtration, washed well with propanol, and dried to give 73 mg of pure product, mp 244°-245° C.

[Compound]
Name
dimethylacetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5].[H-].[Na+].CN(C)[C:15](=O)[CH3:16]>>[CH3:15][C:16]1[NH:6][C:4](=[O:5])[C:3]2[CH:7]=[CH:8][CH:9]=[N:10][C:2]=2[CH:1]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
272.3 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=O)N)C=CC=N1
|
[Compound]
|
Name
|
dimethylacetal
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.34 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C(C)=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
96 mg
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C(C)=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated at 80° C. for 2.5 hours
|
|
Duration
|
2.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated for an addition 4.5 hours
|
|
Duration
|
4.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with excess acetic acid
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture is concentrated at 2 mm/70° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to leave a residual solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
that is triturated in hot chloroform
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a pad of silica gel (230-400 mesh)
|
WASH
|
Type
|
WASH
|
|
Details
|
The pad is eluted with chloroform
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
acetone to collect the product
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate is concentrated to a solid
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
that is dissolved in a minimum volume of hot water
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The solution is stored at 5° C. for 2 weeks
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitated solids are collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed well with propanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1NC(C=2C=CC=NC2C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 73 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
